3-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
3-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide is a complex organic compound that features a pyrazole ring substituted with nitro and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dioxane and reagents such as hydrazine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide moiety can interact with biological macromolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide: Similar structure but with a cyano group instead of a nitro group.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains multiple nitro groups and a triazole ring.
Uniqueness
3-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and benzamide groups on the pyrazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H16N4O3 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(2,5-diphenylpyrazol-3-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C22H16N4O3/c27-22(17-10-7-13-19(14-17)26(28)29)23-21-15-20(16-8-3-1-4-9-16)24-25(21)18-11-5-2-6-12-18/h1-15H,(H,23,27) |
InChI Key |
NTGZFLVYBRAVEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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